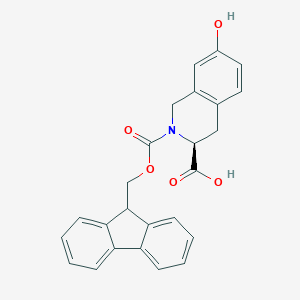

Fmoc-hydroxy-tic-oh

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH), a key building block in peptide synthesis and drug discovery.

Chemical Properties and Structure

This compound is a derivative of the constrained amino acid tetrahydroisoquinoline-3-carboxylic acid (Tic), featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a hydroxyl group on the aromatic ring. This unique structure imparts conformational rigidity to peptides, making it a valuable tool in the design of peptidomimetics with enhanced biological activity and stability.[1]

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | N/A |

| Synonyms | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH, Fmoc-Tic(7-OH)-OH | [2][5][6] |

| CAS Number | 178432-49-0 | [2][6] |

| Molecular Formula | C₂₅H₂₁NO₅ | [2][6] |

| Molecular Weight | 415.44 g/mol | [2][6] |

| Appearance | White to off-white solid | [2][6] |

| Melting Point | 185 - 190 °C | [2][6] |

| Optical Rotation | [α]D²² = +22 ± 1° (c=1 in MeOH) | [2] |

| pKa (Predicted) | 2.89 ± 0.20 | [5] |

| Solubility | Soluble in DMF and DMSO | [2][3][4] |

Chemical Structure

The chemical structure of this compound consists of a tetrahydroisoquinoline core, which provides a constrained conformation analogous to phenylalanine or tyrosine. The Fmoc group protects the secondary amine, allowing for its use in standard solid-phase peptide synthesis (SPPS). The hydroxyl group at the 7-position offers a site for further modification or can mimic the phenolic hydroxyl group of tyrosine.

digraph "Fmoc-hydroxy-Tic-OH_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Atom nodes

N1 [label="N", pos="0,0!"];

C2 [label="C", pos="-1.2,-0.5!"];

C3 [label="C", pos="-2.4,0!"];

C4 [label="C", pos="-2.4,1.5!"];

C5 [label="C", pos="-1.2,2!"];

C6 [label="C", pos="0,1.5!"];

C7 [label="C", pos="1.2,2!"];

C8 [label="C", pos="2.4,1.5!"];

C9 [label="C", pos="2.4,0!"];

C10 [label="C", pos="1.2,-0.5!"];

C11 [label="C", pos="0,-1.5!"];

O12 [label="O", pos="-0.5,-2.5!"];

O13 [label="O", pos="1,-2.5!"];

H14 [label="H", pos="1.8,-2.2!"];

C15 [label="C", pos="3.6,0!"];

H16 [label="H", pos="4.2,-0.5!"];

H17 [label="H", pos="4.2,0.5!"];

C18 [label="C", pos="-3.6,0!"];

C19 [label="C", pos="-4.8,-0.5!"];

O20 [label="O", pos="-4.8,-1.5!"];

O21 [label="O", pos="-5.8,0!"];

H22 [label="H", pos="-6.5,-0.2!"];

C23 [label="C", pos="1.2,3.5!"];

O24 [label="O", pos="0.5,4.2!"];

H25 [label="H", pos="1,4.8!"];

// Fmoc group

C26 [label="C", pos="-1,-3.5!"];

C27 [label="C", pos="-2,-4!"];

C28 [label="C", pos="-2,-5!"];

C29 [label="C", pos="-1,-5.5!"];

C30 [label="C", pos="0,-5!"];

C31 [label="C", pos="0,-4!"];

C32 [label="C", pos="1,-3.5!"];

C33 [label="C", pos="2,-4!"];

C34 [label="C", pos="2,-5!"];

C35 [label="C", pos="1,-5.5!"];

C36 [label="C", pos="0.5,-6.5!"];

H37 [label="H", pos="1,-7!"];

O38 [label="O", pos="-1.5, -3!"];

// Bonds

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C5;

C10 -- C11;

C11 -- O12 [style=double];

C11 -- O13;

O13 -- H14;

C9 -- C15;

C15 -- H16;

C15 -- H17;

C2 -- C18;

C18 -- C19;

C19 -- O20 [style=double];

C19 -- O21;

O21 -- H22;

C7 -- C23;

C23 -- O24;

O24 -- H25;

// Fmoc bonds

N1 -- C26;

C26 -- O38 [style=double];

C26 -- O12;

O12 -- C27;

C27 -- C28;

C28 -- C29;

C29 -- C30;

C30 -- C31;

C31 -- C27;

C31 -- C32;

C32 -- C33;

C33 -- C34;

C34 -- C35;

C35 -- C30;

C35 -- C36;

C36 -- H37;

}```

2D structure of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow for incorporating this amino acid into a peptide chain is outlined below.

Opioid receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its use has been particularly impactful in the field of opioid research, contributing to the development of potent and selective receptor ligands. The experimental protocols and structural information provided in this guide are intended to facilitate its application in drug discovery and development programs.

References

- 1. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. FMOC-7-HYDROXY-(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | 178432-49-0 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-hydroxy-Tic-oh

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-hydroxy-Tic-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a valuable building block in peptide synthesis and drug discovery. The constrained dipeptide mimetic offers unique conformational properties that are of significant interest in the design of bioactive peptides and peptidomimetics. This document outlines a plausible synthetic route, detailed purification protocols, and methods for characterization.

Introduction

This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine. The incorporation of a hydroxyl group adds a further point of functionalization or interaction, making it a desirable moiety in medicinal chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its direct use in solid-phase peptide synthesis (SPPS) under standard protocols.

This guide details a two-stage synthetic approach: the creation of the hydroxy-Tic core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with the Fmoc group. Furthermore, it provides a comprehensive protocol for the purification of the final product to the high degree of purity required for peptide synthesis.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two key stages:

-

Synthesis of the Hydroxy-Tic Core: This is achieved through a Pictet-Spengler reaction between a suitable phenethylamine derivative and a glyoxylate derivative.

-

Fmoc Protection: The secondary amine of the resulting hydroxy-Tic is then protected using an Fmoc-donating reagent.

Stage 1: Synthesis of 3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (hydroxy-Tic-OH)

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. In this case, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. For the synthesis of hydroxy-Tic-OH, a plausible route involves the reaction of L-tyrosine with glyoxylic acid.

Experimental Protocol:

-

Materials: L-Tyrosine, Glyoxylic acid monohydrate, concentrated Hydrochloric acid (HCl), Methanol, Diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve L-Tyrosine (1 equivalent) in a minimal amount of water and concentrated hydrochloric acid.

-

Add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold water and then with a small amount of cold methanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the hydrochloride salt of hydroxy-Tic-OH.

-

Stage 2: Fmoc Protection of hydroxy-Tic-OH

The protection of the secondary amine of the newly synthesized hydroxy-Tic-OH is a crucial step for its application in SPPS. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a commonly used and effective reagent for this purpose.

Experimental Protocol:

-

Materials: hydroxy-Tic-OH hydrochloride, Sodium bicarbonate (NaHCO₃), Dioxane, Water, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Diethyl ether, Ethyl acetate, 1M Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve hydroxy-Tic-OH hydrochloride (1 equivalent) in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate. The pH should be adjusted to be basic (pH 8-9).

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the hydroxy-Tic-OH solution at room temperature while stirring vigorously.

-

Allow the reaction to proceed overnight at room temperature. Monitor the reaction progress by TLC.

-

After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of this compound should form.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification of this compound

High purity of the Fmoc-amino acid is critical for successful peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for the purification of this compound.

Experimental Protocol:

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Stationary Phase: C18 silica gel column (e.g., 10 µm particle size, 250 x 20 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.

-

Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5) for at least 30 minutes at a flow rate appropriate for the column dimensions.

-

Gradient Elution: Inject the sample onto the column and start a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 40-60 minutes. The optimal gradient should be determined empirically using analytical HPLC first.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group) and collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient.

-

Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.

-

Data Presentation

Table 1: Physicochemical and Analytical Data of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₁NO₅ | |

| Molecular Weight | 415.44 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 185 - 190 °C | |

| Purity (by HPLC) | ≥98% | |

| Optical Rotation | [α]D22 = +22 ± 1° (c=1 in MeOH) | |

| Storage Conditions | 2-8 °C |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the Fmoc group (approx. 7.2-7.8 ppm), protons of the tetrahydroisoquinoline core, a singlet for the hydroxyl proton (concentration dependent), and protons of the Fmoc methylene and methine groups. |

| ¹³C NMR | Carbonyl carbons of the carboxylic acid and the Fmoc group, aromatic carbons of both the Fmoc and tetrahydroisoquinoline moieties, and aliphatic carbons of the Tic ring and Fmoc group. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 416.14, [M+Na]⁺ at m/z ≈ 438.12 |

Visualizations

Synthesis Workflow

A Technical Guide to the Physicochemical Characteristics of Fmoc-hydroxy-tic-oh

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid, commonly referred to as Fmoc-hydroxy-tic-oh, is a crucial building block in the fields of peptide synthesis and medicinal chemistry.[1] Its unique rigid structure, derived from the tetrahydroisoquinoline core, coupled with the presence of a hydroxyl group, makes it a valuable component in the design of peptidomimetics and novel therapeutic agents. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and visual workflows to support its application in research and drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Synonyms | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH | [1] |

| CAS Number | 178432-49-0 | [1] |

| Molecular Formula | C₂₅H₂₁NO₅ | [1] |

| Molecular Weight | 415.4 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 185 - 190 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Optical Rotation | [α]D22 = 22 ± 1º (c=1 in MeOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of this compound are outlined below. These protocols are based on standard analytical techniques for Fmoc-protected amino acids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

This compound sample

-

Reference standards for potential impurities (if available)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 220 nm and 254 nm.

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.

-

-

Data Analysis:

-

Identify the main peak corresponding to this compound based on its retention time.

-

Calculate the area of all peaks in the chromatogram.

-

Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

-

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Instrumentation and Materials:

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Capillary tubes

-

This compound sample, finely powdered

Procedure:

-

Sample Preparation: Load a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

-

Determination of Optical Rotation

Objective: To measure the specific rotation of this compound, which is an indicator of its stereochemical purity.

Instrumentation and Materials:

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Methanol (spectroscopic grade)

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is clear and homogenous.

-

Measurement:

-

Calibrate the polarimeter with a methanol blank.

-

Rinse and fill the polarimeter cell with the sample solution, avoiding air bubbles.

-

Place the cell in the polarimeter and measure the observed rotation at a constant temperature (e.g., 22 °C).

-

-

Calculation: Calculate the specific rotation using the following formula: [α]DT = (αobs) / (c × l) where:

-

[α]DT is the specific rotation at temperature T using the D-line of sodium.

-

αobs is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of peptide-based therapeutics.[1] The rigid tetrahydroisoquinoline scaffold can be used to constrain the conformation of peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. The hydroxyl group on the aromatic ring provides a site for further chemical modification, allowing for the introduction of labels, cross-linkers, or other functionalities to probe biological systems or enhance therapeutic properties.[1] Given its structural resemblance to biologically active isoquinoline derivatives, this compound and its derivatives are of interest in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of this compound. The tabulated data and experimental protocols offer a practical resource for researchers and drug development professionals. The unique structural features of this compound, including the Fmoc protecting group, the conformationally constrained Tic core, and the reactive hydroxyl group, make it a versatile tool for the synthesis of advanced peptides and peptidomimetics with potential therapeutic applications.

References

An In-depth Technical Guide to Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH)

For researchers, scientists, and drug development professionals, the incorporation of conformationally constrained amino acid analogues into peptide sequences is a critical strategy for enhancing biological activity, selectivity, and metabolic stability. Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a derivative of the Tic (tetrahydroisoquinoline-3-carboxylic acid) scaffold, offers a unique combination of structural rigidity and a functional hydroxyl group, making it a valuable building block in peptidomimetic and drug design. This guide provides a comprehensive overview of its technical specifications, commercial availability, and a detailed protocol for its application in solid-phase peptide synthesis.

Core Compound Information

Chemical Abstract Service (CAS) Number: 178432-49-0

This unique identifier is assigned to (3S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known by synonyms such as Fmoc-L-Tic(7-OH)-OH and Fmoc-7-hydroxy-L-Tic-OH.

Technical Data Summary

The following table summarizes the key physicochemical properties of Fmoc-hydroxy-Tic-OH, compiled from various commercial suppliers. These parameters are essential for reaction planning, characterization, and quality control.

| Property | Value |

| CAS Number | 178432-49-0 |

| Molecular Formula | C₂₅H₂₁NO₅ |

| Molecular Weight | 415.4 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥95% |

| Melting Point | 185 - 190 °C |

| Storage Conditions | 2-8 °C |

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below lists some of the prominent commercial sources.

| Supplier | Location |

| Chem-Impex International, Inc. | Wood Dale, IL, USA |

| Ryan Scientific, Inc. | Mt. Pleasant, SC, USA |

| BLDpharm | Shanghai, China |

| Watanabe Chemical Industries, Ltd. | Hiroshima, Japan |

| Jilin Jintai Chemical Glass Co., Ltd. | Jilin, China |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. This protocol is based on standard and widely accepted SPPS methodologies.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether, cold

-

Syringe reaction vessel

Procedure:

-

Resin Swelling: Place the desired amount of resin in a syringe reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended for sterically hindered amino acids like Tic derivatives.

-

To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (as in step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM (5-7 times) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the solution to separate the cleaved peptide from the resin beads.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the key stages of incorporating this compound into a peptide chain using solid-phase synthesis.

Caption: General workflow for solid-phase peptide synthesis.

Caption: Key steps in the amino acid coupling reaction.

The Architectural Lynchpin: A Technical Guide to Fmoc-Hydroxy-Tic-OH in the Induction of Peptide β-Turns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of (3S)-N-Fmoc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) and its parent compound, Tic, as potent inducers of β-turn conformations in peptides. By leveraging a conformationally constrained scaffold, these synthetic amino acids serve as critical tools in peptidomimetic design, enabling the development of more stable, selective, and biologically active peptide-based therapeutics.

The Core Principle: Conformational Constraint via a Rigid Scaffold

The most significant and well-documented role of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is its profound ability to induce and stabilize β-turn secondary structures.[1] A β-turn is a motif where the polypeptide chain reverses its direction, a feature essential to the topology and function of many biologically active peptides.[1]

The efficacy of Tic stems from its rigid bicyclic structure, which severely restricts the rotational freedom of the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] This inherent rigidity forces the peptide chain into a folded conformation highly conducive to forming a stabilizing hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3—the defining characteristic of a β-turn.[1] The incorporation of Tic typically promotes the formation of a Type I or Type III β-turn, pre-organizing the peptide into a bioactive conformation.[1] The addition of a hydroxyl group, as in this compound, provides an additional functional group for potential hydrogen bonding or further derivatization without compromising the core rigid structure.

Quantitative Analysis of Tic-Induced Conformation

The precise conformational impact of incorporating a Tic residue is determined through rigorous biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) are employed to elucidate the three-dimensional structure of these modified peptides.[1]

Dihedral Angles and Turn Confirmation

X-ray crystallography provides high-resolution data on the backbone torsion angles, offering definitive proof of a β-turn. The following table summarizes key quantitative data from a study on a Tic-containing peptide, demonstrating the constrained dihedral angles characteristic of a β-turn.

Note: The following data is for the parent Tic residue, as specific crystallographic data for a hydroxy-Tic-containing peptide was not available in the surveyed literature. The core conformational constraints are expected to be highly similar.

| Peptide Sequence | Residue Position | Dihedral Angle (φ) | Dihedral Angle (ψ) | Method |

| H-Dmt-Tic -NH-CH(CH₂-C₆H₄-p-NO₂)-CH₂-N(CH₃)₂ | Tic (i+1) | -60.2° | 142.1° | X-ray Crystallography |

Table 1: Dihedral angles of a Tic-containing peptide confirming a constrained turn structure.[1]

Impact on Biological Activity: A Case Study

The pre-organization of a peptide into its bioactive conformation can dramatically enhance its affinity for its biological target. A compelling example is seen in analogues of Endomorphin-2 (EM-2), an endogenous opioid peptide. Replacing the flexible Proline residue with the rigid Tic residue resulted in a significant increase in binding affinity for the µ-opioid receptor, an effect attributed directly to the Tic-induced β-turn.[1]

Note: The following data is for the parent Tic residue.

| Peptide Sequence | µ-Opioid Receptor Binding Affinity (Ki, nM) | Fold Increase in Affinity |

| Endomorphin-2 (H-Tyr-Pro -Phe-Phe-NH₂) | 0.69 | - |

| EM-2 Analogue (H-Tyr-Tic -Phe-Phe-NH₂) | 0.18 | 4x |

Table 2: The substitution of Proline with Tic enhances receptor binding affinity, highlighting the functional impact of an induced β-turn.[1]

Experimental Protocols for Conformational Analysis

The characterization of peptides containing this compound follows a well-defined workflow, from synthesis to structural elucidation.

Caption: Experimental workflow from peptide synthesis to structural and functional analysis.

Solid-Phase Peptide Synthesis (SPPS) and Purification

This protocol outlines the manual synthesis of a target peptide incorporating this compound.

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide for C-terminal amides) in Dimethylformamide (DMF) for 1 hour in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-7 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound, 3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add an activation base like Diisopropylethylamine (DIPEA, 6-10 equivalents).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling, wash the peptide-resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) and react for 2-3 hours at room temperature.[2]

-

Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[1]

-

Verification: Confirm the mass of the purified peptide via Mass Spectrometry and lyophilize to a dry powder.

NMR Spectroscopy for Solution Conformation

NMR is the primary method for determining the three-dimensional structure of peptides in solution.

-

Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM in a high-quality NMR tube.[1]

-

Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification), NOESY (for through-space proton distances <5 Å), and HSQC (for ¹H-¹³C correlations).[3]

-

Resonance Assignment: Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra to identify amino acid spin systems and the NOESY spectrum to establish sequential connections.

-

Structural Analysis:

-

Measure key Nuclear Overhauser Effect (NOE) cross-peaks, particularly the dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) connectivities, to determine sequential proximity.

-

Identify medium-range NOEs (e.g., dαN(i, i+2), dαN(i, i+3)) which are characteristic of turn structures.

-

Calculate the ³J(HN,Hα) coupling constants to restrain the phi (φ) dihedral angle using the Karplus equation.

-

Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.[4]

-

X-ray Crystallography for Solid-State Structure

Crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[5]

-

Crystallization: Dissolve the purified peptide to a high concentration in a suitable buffer. Screen a wide range of crystallization conditions (precipitants, pH, temperature) using commercially available kits and sitting-drop or hanging-drop vapor diffusion methods.[6]

-

Data Collection: Harvest a single, well-diffracting crystal and cryo-cool it. Collect X-ray diffraction data using a synchrotron source.[1]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystallographic phase problem. Build an atomic model into the resulting electron density map and refine it to produce the final high-resolution structure.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid technique to assess the overall secondary structure content of the peptide in solution.[7]

-

Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[1]

-

Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a quartz cuvette with a 0.1 cm pathlength.

-

Spectral Analysis: A spectrum showing a negative band near 218 nm and a positive band near 195 nm is characteristic of β-sheet/turn structures. While not definitive for a β-turn alone, it provides corroborating evidence of a folded, non-helical, non-random coil structure.[1]

Logical and Signaling Pathways

The incorporation of this compound initiates a cascade of effects, from dictating molecular architecture to influencing cellular signaling.

Caption: Logical flow from structural constraint to enhanced biological function.

When a Tic-constrained peptide acts as a ligand for a G-protein coupled receptor (GPCR), its enhanced binding affinity can lead to more potent downstream signaling.

Caption: Generalized GPCR signaling pathway initiated by a Tic-containing peptide ligand.

Conclusion

The use of this compound and its parent amino acid, Fmoc-Tic-OH, is a powerful and validated strategy in peptidomimetic and drug design. The rigid isoquinoline scaffold acts as an architectural lynchpin, effectively forcing a peptide backbone into a stable β-turn. This conformational pre-organization can significantly enhance biological activity by reducing the entropic penalty of binding to a biological target. The hydroxyl moiety offers a potential site for secondary interactions or further chemical modification, adding another layer of sophistication to this versatile tool. The combination of rational design using these constrained residues with rigorous conformational analysis provides a clear pathway to developing next-generation peptide therapeutics with superior potency, stability, and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-Hydroxy-Tic-OH: A Constrained Phenylalanine Analog for Advanced Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-natural, conformationally constrained amino acids is a cornerstone for the development of potent, selective, and metabolically stable therapeutics. Among these, Fmoc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) has emerged as a valuable building block. As a constrained analog of phenylalanine, it offers a unique combination of structural rigidity and a functional hydroxyl group, providing medicinal chemists with a powerful tool to fine-tune the pharmacological properties of peptides. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, impact on peptide conformation and biological activity, and its role in modulating signaling pathways.

Physicochemical Properties

This compound is a derivative of the cyclic amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), featuring a hydroxyl group on the aromatic ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine.[1][2] These features are critical for its application in solid-phase peptide synthesis (SPPS).[3]

| Property | Value | Reference(s) |

| Synonyms | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH | [1] |

| Molecular Formula | C₂₅H₂₁NO₅ | [1][2] |

| Molecular Weight | 415.4 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 185 - 198 °C | [1][2] |

| Optical Rotation [α]D | +22 ± 1° (c=1 in MeOH) for (3S) isomer | [1] |

| CAS Number | 178432-49-0 for (3S) isomer | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0 - 8 °C | [1][2] |

Synthesis of this compound

The synthesis of the tetrahydroisoquinoline core of this compound is typically achieved through the Pictet-Spengler reaction .[4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6] For this compound, the starting materials are L-tyrosine and formaldehyde. The resulting 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is then protected with the Fmoc group.

Experimental Protocol: Synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Step 1: Synthesis of (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via Pictet-Spengler Reaction [7]

-

To a solution of L-tyrosine (1 eq.) in a mixture of concentrated hydrochloric acid and water, add aqueous formaldehyde (1.1 eq.) at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Step 2: Fmoc Protection

-

Suspend (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 eq.) in a mixture of dioxane and 10% sodium carbonate solution.

-

Cool the suspension in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq.) in dioxane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Incorporation of this compound into Peptides

The incorporation of the bulky and conformationally constrained this compound into a growing peptide chain during SPPS can present challenges, such as slow coupling kinetics and incomplete reactions.[8] Therefore, the use of potent coupling reagents is highly recommended.

Optimized Protocol for Solid-Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.[9]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[9] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3 eq.) with a highly efficient uronium/aminium or phosphonium salt coupling reagent such as HATU (3 eq.) or HCTU (3 eq.) and an additive like HOAt (3 eq.) in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.[8][9]

-

Alternatively, carbodiimide reagents like DIC (3 eq.) in the presence of Oxyma (3 eq.) can be used to minimize racemization.[9]

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, a double coupling strategy (repeating the coupling step with fresh reagents) may be necessary.[8]

-

-

Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Conformation and Biological Activity

The incorporation of Tic and its derivatives into peptides has a profound impact on their three-dimensional structure, which in turn influences their biological activity.

Conformational Constraints

The bicyclic structure of Tic severely restricts the rotational freedom of the peptide backbone, forcing it into a folded conformation.[10] This rigidity is a key reason for its use in peptidomimetic design. Specifically, the incorporation of Tic is well-documented to induce and stabilize β-turn secondary structures.[10] A β-turn is a motif where the polypeptide chain reverses its direction, a crucial feature for the topology of many biologically active peptides. The constrained nature of the Tic ring system favors the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, which is a hallmark of a β-turn.[10]

The precise type of β-turn (e.g., type I or type III) is determined by the surrounding amino acid sequence and the stereochemistry of the Tic residue.[10] The dihedral angles (φ and ψ) of the Tic residue are key determinants of the resulting conformation.

Conformational Analysis by NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[11][12] Key NMR experiments for conformational analysis include:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart, which is crucial for determining the three-dimensional structure.[13][14] Inter-residue NOEs are used to define the peptide's fold.

Enhancement of Biological Activity

By pre-organizing a peptide into its bioactive conformation, the incorporation of Tic can lead to a significant increase in receptor binding affinity and biological potency. This is because less conformational entropy is lost upon binding to the receptor.

A compelling example is the modification of endomorphin-2, an endogenous opioid peptide. Replacing proline at position 2 with Tic resulted in a four-fold increase in binding affinity for the μ-opioid receptor.[10]

| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH₂ | 0.69 |

| EM-2 Analog | H-Tyr-Tic-Phe-Phe-NH₂ | 0.18 |

This enhanced affinity is attributed to the Tic-induced β-turn, which presents the peptide in a conformation that is more favorable for receptor binding.[10]

Proteolytic Stability

Peptides containing non-natural amino acids like Tic often exhibit increased resistance to enzymatic degradation.[15][16] Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids in specific sequences and conformations. The altered backbone geometry and steric bulk introduced by Tic can hinder protease recognition and cleavage, leading to a longer in vivo half-life of the peptide therapeutic.

Proteolytic Stability Assay Protocol: [4][8]

-

Incubation: Incubate the peptide at a known concentration with a protease solution (e.g., trypsin, chymotrypsin) or in biological matrices like plasma or serum at 37°C.

-

Time Points: At various time points, take aliquots of the reaction mixture.

-

Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or a protease inhibitor).

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining over time.

-

Half-life Calculation: Determine the half-life (t₁/₂) of the peptide under the assay conditions.

Modulation of Signaling Pathways: A Case Study in Opioid Receptors

Peptides containing constrained phenylalanine analogs like Tic have been extensively studied as ligands for G protein-coupled receptors (GPCRs), particularly opioid receptors.[17][18] The conformational constraint imposed by Tic can influence receptor subtype selectivity and the nature of the downstream signaling cascade.

Opioid receptors, upon activation by an agonist, couple to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to various cellular responses, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[18]

The incorporation of this compound can be used to design biased agonists, which preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). This is a highly sought-after property in the development of safer opioid analgesics with reduced side effects.[17]

Conclusion

This compound is a powerful and versatile building block for the design and synthesis of advanced peptide-based therapeutics. Its ability to induce conformational constraints, particularly β-turns, leads to enhanced receptor binding affinity and increased proteolytic stability. The hydroxyl group offers an additional point for modification or interaction with the biological target. A thorough understanding of its synthesis, incorporation into peptides, and its effects on conformation and signaling is crucial for leveraging its full potential in drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their pursuit of novel and improved peptide drugs.

References

- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. | Semantic Scholar [semanticscholar.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Comparative analysis of various proposed models of the receptor-bound conformation of H-Tyr-Tic-Phe-OH related delta-opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Determination of the conformations of bound peptides using NMR-transferred nOe techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains for a vast array of research and therapeutic applications.[1][2] Its widespread adoption is a testament to its unique chemical properties, primarily its lability under mild basic conditions, which provides a crucial orthogonality to the acid-labile side-chain protecting groups commonly employed.[1][3] This key feature allows for the selective deprotection of the α-amino group of the growing peptide chain, a fundamental requirement for the stepwise addition of amino acids.[4] This in-depth technical guide provides a comprehensive exploration of the Fmoc protecting group, from its underlying chemical principles to detailed experimental protocols and quantitative data, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this powerful tool.

Core Principles of Fmoc Chemistry in Peptide Synthesis

At its heart, Fmoc-based SPPS is a cyclical process that facilitates the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[4] The entire process can be distilled into a repeating cycle of three main steps: Fmoc deprotection, washing, and amino acid coupling.[4]

The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1] Its structure, featuring a fluorene ring system linked to the amino group via a methoxycarbonyl bridge, is stable to the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups.[1][5]

Mechanism of Fmoc Protection

The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions.[1][6] The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][7] While Fmoc-Cl is more reactive, it is also more prone to hydrolysis and can lead to the formation of dipeptide byproducts.[8] Fmoc-OSu is generally preferred due to its greater stability and cleaner reaction profile, resulting in higher purity of the Fmoc-protected amino acid.[7][8]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the critical first step in each cycle of peptide chain elongation. This is accomplished through a base-catalyzed β-elimination reaction.[5] A mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 position of the fluorenyl ring.[9] This leads to the elimination of dibenzofulvene (DBF), which is then scavenged by piperidine to form a stable adduct, driving the reaction to completion.[10]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures in Fmoc-based SPPS.

Protocol 1: Synthesis of Fmoc-Amino Acids using Fmoc-OSu

This protocol describes a general procedure for the preparation of Fmoc-amino acids.

Materials:

-

Amino acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise to the amino acid solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with two portions of ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl while cooling in an ice bath.

-

Extract the precipitated Fmoc-amino acid with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the Fmoc-amino acid, which can be further purified by recrystallization if necessary.[4]

Protocol 2: Standard Fmoc Deprotection in SPPS

This protocol details the standard procedure for removing the Fmoc group from the N-terminus of the resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

-

DMF, peptide synthesis grade

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete deprotection.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

Protocol 3: Peptide Coupling using HBTU/DIPEA

This protocol describes a common method for activating and coupling an Fmoc-amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

-

DMF, peptide synthesis grade

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add DIPEA to the solution to initiate the activation of the amino acid's carboxyl group. This activation should proceed for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (a positive test indicates the presence of free primary amines and an incomplete reaction).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[12]

Protocol 4: Cleavage of Peptide from Wang Resin

This protocol outlines the procedure for cleaving a peptide with a C-terminal carboxylic acid from Wang resin.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v). Prepare fresh.

-

Cold diethyl ether (-20°C)

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

-

Swell the dried peptide-resin in dichloromethane (DCM) for 20-30 minutes, then drain the DCM.

-

In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1.5 to 2 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.[13]

Protocol 5: Cleavage of Peptide from Rink Amide Resin

This protocol describes the procedure for cleaving a peptide with a C-terminal amide from Rink Amide resin.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v). Prepare fresh.

-

Cold diethyl ether (-20°C)

Procedure:

-

Remove the N-terminal Fmoc group from the peptide-resin.

-

Add the cleavage cocktail to the dried resin.

-

Allow the mixture to stand at room temperature for 1 to 2 hours.

-

Filter the cleavage mixture and wash the resin with DCM.

-

Combine the filtrates and precipitate the peptide by adding to cold diethyl ether.

-

Isolate the peptide pellet by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.[14]

Quantitative Data and Comparisons

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for easy comparison.

Table 1: Comparison of Reagents for Fmoc Protection

| Reagent | Reactivity | Stability | Common Side Reactions | Purity of Fmoc-Amino Acid |

| Fmoc-Cl | High | Lower (prone to hydrolysis) | Formation of dipeptides | Good to High |

| Fmoc-OSu | Moderate | Higher (less prone to hydrolysis) | Minimal | High to Excellent |

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent/Cocktail | Concentration | Typical Deprotection Time | Efficacy | Notes |

| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established | Can promote aspartimide and diketopiperazine formation.[15] |

| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Equivalent to piperidine | Not a controlled substance; similar side reaction profile to piperidine.[15] |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences | Can suppress diketopiperazine formation.[15][16] |

| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | < 1 minute | Very rapid and efficient | A safer alternative to piperidine; reduces deletion products.[16][17] |

Data compiled from[15][16][17].

Table 3: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Class | Relative Speed | Racemization Risk | Notes |

| HBTU/DIPEA | Aminium/Uronium Salt | Fast | Low | One of the most common and reliable coupling reagents. |

| HATU/DIPEA | Aminium/Uronium Salt | Very Fast | Very Low | Highly efficient, especially for sterically hindered amino acids. |

| DIC/HOBt | Carbodiimide | Moderate | Low | A cost-effective option for routine couplings. |

| PyBOP/DIPEA | Phosphonium Salt | Fast | Low | Another effective reagent for challenging couplings. |

| COMU/TMP | Aminium/Uronium Salt | Very Fast | Very Low | Shown to minimize racemization, especially for sensitive residues like phenylglycine.[18] |

Data compiled from various sources including[18].

Table 4: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Common Sequences | Mitigation Strategies |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides and racemization.[19] | Asp-Gly, Asp-Ser, Asp-Asn[19] | Use of sterically hindered side-chain protecting groups (e.g., OMpe), addition of HOBt or Oxyma to the deprotection solution, backbone protection (e.g., Dmb-Gly dipeptides).[19][20] |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.[21] | Proline or Glycine at the C-terminus, especially on Wang resin.[21] | Use of 2-chlorotrityl chloride resin, coupling the first two amino acids as a pre-formed dipeptide, using alternative deprotection reagents like DBU/piperazine.[15][21] |

| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. | Cysteine, Histidine, Phenylglycine[18][21] | Use of coupling additives (e.g., HOBt, HOAt), choice of a less basic amine (e.g., NMM instead of DIPEA), using specific coupling reagents like COMU/TMP.[18][21] |

Mandatory Visualizations

Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection by piperidine.

Fmoc-SPPS Workflow

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

A Technical Guide to Fmoc-Protected Hydroxytetrahydroisoquinoline-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-hydroxy-Tic-OH, a specialized amino acid derivative crucial in peptide synthesis and drug discovery. Due to ambiguity in the common nomenclature, this document addresses the two most relevant interpretations: Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH) and its hydroxylated analogue, Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid (Fmoc-7-hydroxy-Tic-OH). The latter, with an explicit hydroxyl group, is the primary focus.

These compounds are valued as conformationally constrained building blocks. Their rigid structure is instrumental in designing peptides and peptidomimetics with specific three-dimensional orientations, which can lead to enhanced potency, selectivity, and stability. They are particularly significant in the development of therapeutics targeting the central nervous system.

Core Chemical and Physical Properties

The fundamental properties of these compounds are summarized below. These values are critical for reaction planning, characterization, and quality control in a research and development setting.

| Property | Fmoc-Tic-OH | Fmoc-7-hydroxy-Tic-OH |

| Synonyms | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Fmoc-L-Tic-OH | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH |

| Molecular Formula | C₂₅H₂₁NO₄[1][2][3][4][5] | C₂₅H₂₁NO₅[6] |

| Molecular Weight | 399.44 g/mol [1][3][4] | 415.4 g/mol [6] |

| CAS Number | 136030-33-6[2][3][4][5] | 178432-49-0[6] |

| Appearance | White to off-white powder/solid[5] | White to off-white solid[6] |

| Purity | ≥97.0% (HPLC)[3][4] | ≥98% (HPLC)[6] |

| Melting Point | 150 - 170 °C[5] | 185 - 190 °C[6] |

| Storage Temperature | 2-8°C | 0 - 8°C[6] |

Application in Drug Discovery: Opioid Receptor Modulation

Derivatives of tetrahydroisoquinoline-3-carboxylic acid (Tic) are pivotal in neuropharmacology.[7] Their rigid structure makes them valuable scaffolds for designing ligands that target specific receptors, such as opioid receptors.[8] These receptors are G-protein coupled receptors (GPCRs) involved in pain modulation and other neurological processes.

The binding of a Tic-containing compound (agonist) to an opioid receptor initiates a downstream signaling cascade. This process is crucial for the therapeutic effect of many drugs developed using these building blocks.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound derivatives are primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for incorporating these amino acids into a peptide chain on a solid support resin.

Materials and Reagents

-

Fmoc-7-hydroxy-Tic-OH or Fmoc-Tic-OH

-

Solid-phase resin (e.g., Rink Amide, Wang resin)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling/Activation Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol Steps

The SPPS workflow is a cyclical process involving deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

-

Resin Preparation and Swelling:

-

Place the desired amount of resin into a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes. This allows reagents to access the reactive sites within the resin beads.[2]

-

Drain the DMF.

-

-

Fmoc Group Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes to cleave the Fmoc protecting group from the N-terminus of the growing peptide chain.[9]

-

Drain the solution. Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

-

Thoroughly wash the resin multiple times with DMF and IPA to remove all traces of piperidine.[9]

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve Fmoc-7-hydroxy-Tic-OH (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent like HBTU or HATU in DMF.[10]

-

Add DIPEA (typically 2 equivalents for every 1 equivalent of amino acid) to the solution to create the activated species.

-

Add this activation mixture to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion. For sterically hindered amino acids like Tic derivatives, longer coupling times or the use of more potent activators like HATU may be necessary.[5]

-

After coupling, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it.

-

Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin. This simultaneously cleaves the completed peptide from the solid support and removes any remaining side-chain protecting groups.[1]

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the final product. The peptide can then be purified using techniques like reverse-phase HPLC.

-

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. rsc.org [rsc.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. kilobio.com [kilobio.com]

Safeguarding the Cornerstone of Peptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The success of solid-phase peptide synthesis (SPPS) hinges on the quality and purity of its fundamental building blocks: the Nα-Fmoc-protected amino acids. The stability of these reagents is paramount, as degradation can introduce a cascade of impurities, leading to truncated or modified peptides, complicating purification, and ultimately compromising the integrity of the final product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-amino acids, details the common degradation pathways, and presents analytical methodologies for assessing their stability and purity.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of Fmoc-protected amino acids, it is crucial to adhere to strict storage and handling guidelines. The primary factors influencing their stability are temperature, moisture, and light.

Optimal Storage Conditions:

For prolonged stability, Fmoc-protected amino acids should be stored in a controlled environment. While temporary storage at room temperature is acceptable for short periods, long-term storage necessitates more stringent conditions to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C to -15°C[1] Short-term: 2-8°C[1] | Low temperatures significantly slow down the rate of chemical degradation, including autocatalytic cleavage of the Fmoc group.[1] |

| Moisture | Store in tightly sealed containers in a dry environment.[1] A desiccator is recommended. | Moisture can lead to hydrolysis of the Fmoc group and can also facilitate other degradation pathways. It is critical to prevent water contamination.[1][2] |

| Light | Store in opaque containers or in the dark.[1] | The fluorenyl moiety of the Fmoc group is sensitive to light, particularly in solution, and prolonged exposure should be avoided as a precaution even for the solid powder.[1] |

| Inert Atmosphere | For particularly sensitive amino acids or for very long-term storage, consider storing under an inert gas like argon or nitrogen. | This minimizes oxidation, especially for amino acids with susceptible side chains like Methionine and Tryptophan. |

Handling Best Practices:

Proper handling procedures are equally important to prevent contamination and degradation.

-

Acclimatization: Before opening, refrigerated or frozen containers of Fmoc-amino acids should be allowed to warm to room temperature in a desiccator.[2] This crucial step prevents condensation of atmospheric moisture onto the cold powder.[2]

-

Dispensing: Once dispensed, the container should be purged with an inert gas, recapped tightly, and returned to the recommended storage temperature.

-

Solution Stability: Fmoc-amino acids are significantly less stable in solution, particularly in common SPPS solvents like DMF and NMP, where degradation can occur over time.[3] Therefore, it is recommended to prepare solutions fresh before each use. For short-term storage of solutions, freezing at -20°C is advisable, but freeze-thaw cycles should be avoided as they can accelerate degradation.[2]

Major Degradation Pathways and Impurities